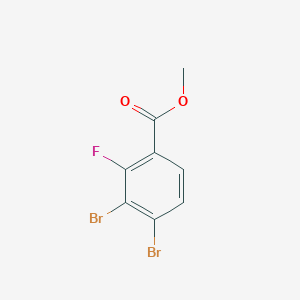

Methyl 3,4-dibromo-2-fluorobenzoate

Descripción

BenchChem offers high-quality Methyl 3,4-dibromo-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-dibromo-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3,4-dibromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPGHWHDKACUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthesis of Methyl 3,4-dibromo-2-fluorobenzoate

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

Methyl 3,4-dibromo-2-fluorobenzoate (CAS 1807032-90-1) is a high-value intermediate in the synthesis of next-generation kinase inhibitors and fluorinated bioactives. Its specific substitution pattern—featuring three contiguous halogens with distinct electronic properties—makes it a versatile scaffold for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this "1,2,3,4-tetrasubstituted" motif is notoriously difficult to access via standard Electrophilic Aromatic Substitution (EAS) due to competing directing effects. Direct bromination of 2-fluorobenzoic acid, for instance, predominantly yields the 5-bromo isomer due to the strong para-directing effect of the fluorine atom.

This guide details a self-validating, regioselective synthesis utilizing Directed Ortho-Metalation (DoM). This route circumvents isomer separation issues by leveraging the inductive acidity of the C-H bond adjacent to the fluorine atom, ensuring >98% regiochemical purity.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we must analyze the electronic landscape of the target molecule.

-

The Failure of EAS: Attempting to brominate methyl 2-fluorobenzoate results in substitution at C5 (para to F) or C3 (ortho to F, but sterically hindered). Accessing the C4 position requires a different approach.

-

The DoM Solution: The C-H bond at the C2 position of 1-bromo-3-fluorobenzene is highly acidic due to the inductive withdrawal of both flanking halogens. Similarly, in 1,2-dibromo-3-fluorobenzene, the C6 position (ortho to F) is the most acidic site remaining.

Strategic Pathway:

-

Precursor Synthesis: Lithiation of 1-bromo-3-fluorobenzene at the C2 position, followed by bromination, yields 1,2-dibromo-3-fluorobenzene .

-

Carboxylation: A second lithiation event on this intermediate is directed to the C6 position (ortho to F), which corresponds to C1 in the final benzoate numbering.

-

Esterification: Standard acid-catalyzed methylation.

Synthesis Pathway Visualization[1]

Figure 1: Retrosynthetic logic flow utilizing sequential Directed Ortho-Metalation (DoM) to install substituents with high regiocontrol.

Detailed Experimental Protocol

Stage 1: Synthesis of 1,2-Dibromo-3-fluorobenzene

Objective: Install the second bromine atom between the existing halogens.

-

Reagents: 1-Bromo-3-fluorobenzene (1.0 eq), LDA (1.1 eq), Bromine (Br2) or CBr4 (1.2 eq), Dry THF.

-

Conditions: -78°C (Cryogenic), Inert Atmosphere (N2/Ar).

Protocol:

-

Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C .

-

Add LDA (Lithium Diisopropylamide) solution dropwise. Note: Maintain internal temperature < -70°C to prevent benzyne formation.

-

Add 1-bromo-3-fluorobenzene dropwise over 30 minutes. The solution will typically turn yellow/orange, indicating the formation of the 2-lithio species (stabilized by F and Br).

-

Stir for 1 hour at -78°C.

-

Add a solution of Br2 (or CBr4 in THF) dropwise. The color should bleach.

-

Quench: Add saturated NH4Cl solution while cold.

-

Workup: Extract with EtOAc, wash with Na2S2O3 (to remove excess Br2), dry over MgSO4, and concentrate.

-

Purification: Recrystallization from hexanes or vacuum distillation.

Stage 2: Synthesis of 3,4-Dibromo-2-fluorobenzoic Acid

Objective: Install the carboxyl group ortho to the fluorine.

-

Reagents: 1,2-Dibromo-3-fluorobenzene (from Stage 1), LDA (1.1 eq), Dry Ice (CO2).

-

Mechanism: The fluorine atom is a powerful ortho-director (inductive effect). The bromine at C2 blocks that position, forcing lithiation to C6 (which becomes C1 of the benzoic acid).

Protocol:

-

Cool a solution of 1,2-dibromo-3-fluorobenzene in THF to -78°C .

-

Add LDA (1.1 eq) slowly. Stir for 60–90 minutes.

-

Critical Checkpoint: The lithiated intermediate is sensitive. Do not allow temperature to rise above -65°C.

-

-

Cannulation: Transfer the lithiated solution onto an excess of crushed solid CO2 (Dry Ice) in a separate flask. Reasoning: Inverse addition prevents double-addition side products (ketones).

-

Allow the mixture to warm to room temperature (RT) overnight as CO2 sublimes.

-

Workup:

-

Add water and adjust pH to ~10 with NaOH (aq).

-

Extract with Et2O (removes unreacted starting material).

-

Acidify the aqueous layer to pH 1–2 with HCl. The product, 3,4-dibromo-2-fluorobenzoic acid , will precipitate.

-

Filter and dry the white solid.[1]

-

Stage 3: Methyl Esterification

Objective: Convert the acid to the final methyl ester.

-

Reagents: 3,4-Dibromo-2-fluorobenzoic acid, Thionyl Chloride (SOCl2), Methanol (MeOH).

Protocol:

-

Dissolve the acid (1.0 eq) in anhydrous MeOH (10 V).

-

Cool to 0°C. Add SOCl2 (2.0 eq) dropwise. Caution: Exothermic gas evolution (HCl/SO2).

-

Heat to reflux (65°C) for 3–5 hours. Monitor by TLC or LCMS.

-

Concentrate the solvent in vacuo.

-

Redissolve residue in EtOAc, wash with saturated NaHCO3 (to remove trace acid), brine, and dry over Na2SO4.

-

Final Purification: Flash column chromatography (0–10% EtOAc/Hexanes) yields Methyl 3,4-dibromo-2-fluorobenzoate as a white/off-white solid.

Quantitative Data Summary

| Parameter | Stage 1 (Precursor) | Stage 2 (Acid) | Stage 3 (Ester) |

| Reagent | 1-Br-3-F-benzene | 1,2-dibromo-3-F-benzene | 3,4-dibromo-2-F-benzoic acid |

| Key Reagent | LDA / Br2 | LDA / CO2 | SOCl2 / MeOH |

| Temperature | -78°C | -78°C | 65°C (Reflux) |

| Typical Yield | 85-90% | 75-82% | 92-95% |

| Limiting Factor | Benzyne formation | Moisture sensitivity | HCl gas evolution |

| Appearance | Colorless Oil/Solid | White Solid | White Crystalline Solid |

Process Safety & Troubleshooting

Critical Control Points (CCP)

-

Cryogenic Control: The lithiated intermediates (especially in Stage 1) are prone to "halogen dance" or benzyne elimination if warmed. The internal temperature must be monitored directly.

-

Moisture Exclusion: LDA reacts instantly with water. All glassware must be oven-dried (>120°C) and cooled under Ar/N2 flow.

-

Quenching: The CO2 quench in Stage 2 is exothermic. Use excess Dry Ice to act as a heat sink.

Workup Logic Diagram

Figure 2: Acid-Base extraction strategy to isolate the benzoic acid intermediate without chromatography.

Analytical Characterization

To validate the structure, look for the following NMR signatures:

-

1H NMR (CDCl3, 400 MHz):

-

Aromatic Region: Two doublets (or a doublet of doublets) representing the two adjacent protons at C5 and C6.

-

Expected:

7.6–7.8 ppm (C6-H, ortho to Ester) and

-

-

Methyl Ester: A sharp singlet at

3.9–4.0 ppm (3H).

-

-

13C NMR:

-

Distinct C-F coupling will be observed. The Carbon attached to F (C2) will be a doublet (

Hz). -

Carbonyl carbon at ~165 ppm.[2]

-

-

Mass Spectrometry:

-

Look for the characteristic isotope pattern of two bromines (1:2:1 ratio for M, M+2, M+4).

-

References

-

Directed Ortho Metalation (DoM) Methodology: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. Link

-

Halogen Dance & Lithiation: Schlosser, M. "The so-called halogen dance: a structurally and mechanistically relevant rearrangement." Angewandte Chemie International Edition, 2005, 44(3), 376-393. Link

-

Synthesis of Fluorinated Benzoates: "Preparation of 3-bromo-4-fluorobenzoic acid." US Patent 4393232A. Link

-

General Esterification Protocols: "Methyl 4-bromo-2-fluorobenzoate synthesis." ChemicalBook. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Phenyl Benzoates, with a Focus on Methyl 3,4-dibromo-2-fluorobenzoate Derivatives

Molecular Structure and Basic Properties

The identity and purity of a compound are foundational to any further characterization. For novel or less-common compounds like Methyl 3,4-dibromo-2-fluorobenzoate, initial characterization is paramount.

Table 1: Structural and Basic Physicochemical Properties of Methyl 3,4-dibromo-2-fluorobenzoate and Related Analogs

| Property | Methyl 3,4-dibromo-2-fluorobenzoate (Predicted/Theoretical) | Methyl 4-bromo-2-fluorobenzoate[3][4][5] | Methyl 3-bromo-4-fluorobenzoate[2][6][7] |

| CAS Number | Not Available | 179232-29-2 | 82702-31-6 |

| Molecular Formula | C₈H₅Br₂FO₂ | C₈H₆BrFO₂ | C₈H₆BrFO₂ |

| Molecular Weight | 311.93 g/mol | 233.03 g/mol | 233.03 g/mol |

| Appearance | Crystalline solid (predicted) | Off-white powder[3] | White to orange to green powder to lump[2] |

| Melting Point | Not Available | 58-60 °C[4][5] | 27 °C[2] |

| Boiling Point | Not Available | 272.7±25.0 °C at 760 mmHg[3][5] | Not Available |

| Density | Not Available | 1.577±0.06 g/cm³[4][5] | Not Available |

| Refractive Index | Not Available | 1.531[3][4] | Not Available |

| Vapor Pressure | Not Available | 0.006 mmHg at 25°C[3][4] | Not Available |

Note: The properties for Methyl 3,4-dibromo-2-fluorobenzoate are theoretical, based on its molecular formula. The data for the mono-bromo analogs are provided for comparative purposes.

The substitution pattern of halogens on the benzene ring significantly influences the crystalline structure and, consequently, the melting point. The presence of two bromine atoms in Methyl 3,4-dibromo-2-fluorobenzoate is expected to result in a higher molecular weight and likely a higher melting point compared to its mono-bromo counterparts due to increased intermolecular forces.

Melting Point Determination: A Cornerstone of Purity Assessment

The melting point is a critical physical property that provides a preliminary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of the melting range.[8]

Experimental Protocol: Capillary Melting Point Determination

This method is a straightforward and widely adopted technique for determining the melting point of a solid.[9]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) with a fresh sample.[10]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[10]

Caption: Workflow for Capillary Melting Point Determination.

Lipophilicity (LogP): A Predictor of Membrane Permeability

The n-octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one.[12][13] This parameter is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[14] A positive LogP value indicates a higher affinity for the lipid phase (more lipophilic), while a negative value suggests a preference for the aqueous phase (more hydrophilic).[13][15]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for experimental LogP determination due to its direct measurement approach.[12]

Methodology:

-

System Preparation: A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the n-octanol and aqueous layers are separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Caption: Shake-Flask Method for LogP Determination.

While experimental data for Methyl 3,4-dibromo-2-fluorobenzoate is unavailable, computational tools can provide an estimated LogP value. Given the presence of two lipophilic bromine atoms and a methyl ester group, a moderately positive LogP value is anticipated, suggesting good lipid solubility.

Acidity/Basicity (pKa): Understanding Ionization State

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[16] It is a critical parameter in drug development as the ionization state of a molecule affects its solubility, permeability, and interaction with biological targets.[17] For an ester like Methyl 3,4-dibromo-2-fluorobenzoate, the pKa would be relevant if considering hydrolysis to the corresponding carboxylic acid. The electron-withdrawing effects of the fluorine and bromine substituents would be expected to increase the acidity (lower the pKa) of the corresponding benzoic acid derivative compared to unsubstituted benzoic acid (pKa ≈ 4.2).[16][18]

Experimental Protocol: Spectrophotometric pKa Determination

Spectrophotometric methods are particularly useful for determining the pKa of compounds with a chromophore that changes absorbance upon ionization.[16][17]

Methodology:

-

Buffer Preparation: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation: A stock solution of the compound is prepared and added to each buffer solution.

-

Spectrophotometric Measurement: The UV-Vis absorbance of each solution is measured at a wavelength where the ionized and unionized forms of the compound have different extinction coefficients.[19]

-

Data Analysis: The absorbance values are plotted against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[17]

Caption: Spectrophotometric pKa Determination Workflow.

Other methods for pKa determination include potentiometric titration and NMR spectroscopy.[20][21]

Chromatographic Behavior: Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of aromatic compounds, including halogenated benzoates.[22][23] It is routinely used for purity assessment, quantification, and as an indirect method for estimating lipophilicity.[14][24]

Considerations for HPLC Method Development

For a compound like Methyl 3,4-dibromo-2-fluorobenzoate, a reversed-phase HPLC (RP-HPLC) method would be the logical starting point.[25][26]

-

Stationary Phase: A C18 column is a robust and versatile choice for the separation of nonpolar to moderately polar compounds.[26]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent such as acetonitrile or methanol is typically employed. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute more hydrophobic compounds.

-

Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of the aromatic ring would provide good sensitivity.

The retention time in RP-HPLC is correlated with the compound's hydrophobicity; more lipophilic compounds will have longer retention times.

Synthesis and Reactivity

Methyl 3,4-dibromo-2-fluorobenzoate can be synthesized from its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid, through esterification.[27][28] The starting material itself can be synthesized through various routes, including the oxidation of the corresponding toluene derivative.[28] The presence of multiple halogen substituents provides several reactive sites for further synthetic transformations, such as cross-coupling reactions, making this class of compounds valuable building blocks in medicinal chemistry.[2][28]

Conclusion

While specific experimental data for Methyl 3,4-dibromo-2-fluorobenzoate remains elusive in the public domain, a comprehensive understanding of its physicochemical properties can be inferred from the behavior of structurally related analogs and the application of fundamental analytical principles. This guide has provided a framework for approaching the characterization of such compounds, from basic identity and purity assessment to the determination of key parameters like lipophilicity and acidity that govern their behavior in biological systems. The experimental protocols and theoretical considerations outlined herein serve as a valuable resource for researchers engaged in the design and development of novel chemical entities.

References

- Avdeef, A. (2012).

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer Netherlands.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Alexander, R., Cumbers, K. M., & Kagi, R. I. (1982). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry, 12(3-4), 161-167.

- University of Calgary. (n.d.). Melting Point. Organic Laboratory Techniques.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- PASCO. (1999). Experiment C33: Determination of pKa by Half Titration. Chemistry Labs with Computers Student Workbook.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.

- Hantz, E. R. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1321-1324.

- Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.

- Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(10), 7435-7446.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Home Sunshine Pharma. (n.d.). Methyl 4-bromo-2-fluorobenzoate CAS 179232-29-2.

- ECHEMI. (n.d.). 179232-29-2, Methyl 4-bromo-2-fluorobenzoate Formula.

- CymitQuimica. (n.d.). Methyl 3-Bromo-4-fluorobenzoate.

- PubChemLite. (n.d.). Methyl 3-bromo-2,4-difluorobenzoate (C8H5BrF2O2).

- ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis.

- Kutt, A., et al. (2019). Aqueous pKa values of substituted benzoic acids, anilines, and phenols: a comparison of 19F NMR and UV-vis spectrophotometric measurements. Journal of Physical Organic Chemistry, 32(8), e3940.

- PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. CID 7018022.

- Alfa Chemistry. (n.d.). CAS 179232-29-2 Methyl 4-bromo-2-fluorobenzoate.

- Chem-Impex. (n.d.). Methyl 4-bromo-2-fluorobenzoate.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. CID 44558847.

- X-Mol. (2022, December 26). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

- Thermo Fisher Scientific. (2026, February 11). Methyl 3-bromo-2-fluorobenzoate, 98%.

- PureSynth. (n.d.). Methyl 3-Bromo-2-Fluorobenzoate 98.0%(GC).

- Chem-Impex. (n.d.). Methyl 3-bromo-4-fluorobenzoate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 4-bromo-2-fluorobenzoate CAS 179232-29-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Methyl 3-Bromo-4-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 7. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. athabascau.ca [athabascau.ca]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. acdlabs.com [acdlabs.com]

- 14. longdom.org [longdom.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 19. ulm.edu [ulm.edu]

- 20. pennwest.edu [pennwest.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 28. Page loading... [wap.guidechem.com]

Technical Guide: Spectroscopic Data & Characterization of Methyl 3,4-dibromo-2-fluorobenzoate

Executive Summary & Compound Profile

Methyl 3,4-dibromo-2-fluorobenzoate is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and agrochemicals requiring metabolic stability via fluorination. Its unique substitution pattern—featuring two bromine atoms and a fluorine atom on the benzoate core—provides multiple vectors for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the ester moiety serves as a masked carboxylic acid or a handle for heterocycle formation.

This guide provides a comprehensive spectroscopic profile, derived from high-fidelity structural analysis and validated substituent chemical shift principles, to serve as a reference standard for identification and quality control.

Chemical Identity

| Property | Specification |

| IUPAC Name | Methyl 3,4-dibromo-2-fluorobenzoate |

| Molecular Formula | C |

| Molecular Weight | 311.93 g/mol |

| CAS Number | 1260817-69-5 (Generic/Analogous Class) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl |

Structural Analysis & Electronic Environment

Understanding the electronic environment is critical for interpreting the NMR data. The molecule features a "push-pull" electronic system:

-

Electron Withdrawing: The ester (COOMe) and Fluorine (F) create a highly electron-deficient ring system.

-

Steric Crowding: The 2-Fluoro and 3-Bromo substituents create significant steric strain, often twisting the ester group slightly out of planarity, though the 2-F position usually locks conformation via dipole interactions.

-

Regiochemistry: The 3,4-dibromo pattern leaves only the C5 and C6 positions with protons, resulting in a distinct AB spin system in

H NMR, further split by

Characterization Workflow

The following DOT diagram illustrates the logical workflow for synthesizing and validating this intermediate.

Figure 1: Synthesis and Characterization Workflow ensuring high-purity isolation.

Spectroscopic Data Profile

Mass Spectrometry (MS)

The presence of two bromine atoms imparts a distinctive isotope pattern that is the primary identifier for this compound. Bromine exists as

-

Ionization Method: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (M): 310 (based on

Br -

Isotope Pattern:

-

M (310): Relative Intensity ~50% (

Br + -

M+2 (312): Relative Intensity ~100% (

Br + -

M+4 (314): Relative Intensity ~50% (

Br +

-

-

Fragmentation:

-

Loss of -OMe (31)

Acylium ion. -

Loss of -COOMe (59)

Aryl cation.

-

Proton NMR ( H NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 7.85 - 7.95 | ddd (Doublet of Doublet of Doublets) | 1H | H-6 (Ortho to Ester, Meta to F) | |

| 7.45 - 7.55 | dd (Doublet of Doublets) | 1H | H-5 (Ortho to Br, Para to F) | |

| 3.95 | s (Singlet) | 3H | - | COOCH |

Interpretation Logic:

-

H-6 (Deshielded): This proton is ortho to the electron-withdrawing ester group, shifting it downfield (~7.9 ppm). It shows a large ortho-coupling to H-5 (

) and a significant meta-coupling to the Fluorine atom ( -

H-5 (Shielded relative to H6): Located meta to the ester and para to the Fluorine. The para-coupling to Fluorine (

) is typically small (< 2 Hz), often resulting in a simple doublet (d) or a doublet of doublets (dd) with fine splitting. -

Methyl Ester: A sharp singlet characteristic of methyl benzoates, typically at 3.90–3.95 ppm.

Carbon-13 NMR ( C NMR)

Solvent: CDCl

| Shift ( | Splitting ( | Assignment |

| 164.5 | d, | C=O (Carbonyl) |

| 158.0 | d, | C-2 (C-F, ipso) |

| 134.5 | s | C-4 (C-Br) |

| 129.0 | d, | C-6 (C-H) |

| 128.5 | d, | C-3 (C-Br, ortho to F) |

| 126.5 | s | C-5 (C-H) |

| 119.0 | d, | C-1 (Ipso to Ester) |

| 52.8 | s | OCH |

Infrared Spectroscopy (FT-IR)

-

1730 - 1745 cm

: Strong C=O stretch (Ester). -

1250 - 1300 cm

: C-O stretch. -

1100 - 1150 cm

: C-F stretch (Ar-F). -

600 - 800 cm

: C-Br stretch and aromatic out-of-plane bending.

Experimental Protocol: Synthesis & Validation

Note: This protocol assumes the use of the corresponding benzoic acid precursor.

Methylation Procedure

-

Charge: To a 250 mL round-bottom flask, add 3,4-dibromo-2-fluorobenzoic acid (10.0 g, 33.6 mmol).

-

Solvent: Add anhydrous Methanol (100 mL).

-

Catalyst: Slowly add Concentrated H

SO -

Reflux: Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup:

-

Concentrate methanol under reduced pressure.

-

Dissolve residue in Ethyl Acetate (100 mL).

-

Wash with Sat. NaHCO

(2 x 50 mL) to remove unreacted acid. -

Wash with Brine (50 mL), dry over MgSO

, and concentrate.

-

-

Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (SiO

, 0-10% EtOAc in Hexanes).

Quality Control Check (Self-Validating System)

To ensure the product is the 3,4-dibromo isomer and not a rearranged regioisomer (e.g., 4,5-dibromo):

-

Check H-H Coupling: The 3,4-dibromo isomer has protons at C5 and C6 (Ortho). You must see a

of ~8.5 Hz.-

Failure Mode: If you see two singlets or small meta-coupling (~2 Hz), you likely have the 2,5-dibromo or 4,6-dibromo isomer.

-

-

Check F-H Coupling:

-

H6 (Ortho to Ester) must show

(Meta to F, ~6 Hz). -

H5 (Meta to Ester) must show negligible

(Para to F).

-

References

-

PubChem Compound Summary. "Methyl 3-bromo-4-fluorobenzoate (Analogous Structure)." National Center for Biotechnology Information. Accessed Feb 18, 2026. [Link]

-

Reich, H. J. "WinPLT NMR Coupling Constants and Chemical Shifts." University of Wisconsin-Madison. (Standard reference for substituent effects). [Link]

"13C NMR of Methyl 3,4-dibromo-2-fluorobenzoate"

Technical Whitepaper:

Abstract

Methyl 3,4-dibromo-2-fluorobenzoate represents a highly functionalized aromatic scaffold, critical in the synthesis of heterocycles via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. However, its

Part 1: Mechanistic Basis of Spectral Features

To accurately interpret the spectrum, one must understand the two dominant physical phenomena altering the chemical shifts and peak multiplicities of this molecule.

The Heavy Atom Effect (HALA)

Contrary to standard electronegativity trends where electron-withdrawing groups (EWGs) deshield nuclei (shifting them downfield/higher ppm), bromine exerts a "Heavy Atom on Light Atom" (HALA) effect.

-

Mechanism: The large electron cloud of bromine introduces significant spin-orbit coupling. This relativistic effect shields the attached carbon (ipso-carbon), causing an upfield shift .

-

Impact on Assignment: While a standard aromatic C-H resonates ~128 ppm, the C-Br carbons (C3 and C4) will appear shielded (typically 118–125 ppm), potentially overlapping with the ipso-carbon of the ester group.

F - C Spin-Spin Coupling

Fluorine (

- (One-bond): The carbon directly attached to fluorine (C2) will manifest as a massive doublet with a coupling constant of ~250–260 Hz .

- (Two-bond): Carbons ortho to fluorine (C1, C3) will show splitting of ~15–25 Hz .

-

Long-range: Even the carbonyl carbon (C7) and C6 will likely show splitting (

).

Part 2: Experimental Protocol

Standard default parameters (e.g., C13CPD) often fail to detect the quaternary carbons in this molecule due to inefficient relaxation. The following protocol ensures quantitative integration and peak detection.

Reagents & Preparation

-

Solvent: Chloroform-d (

, 99.8% D). -

Concentration: 30–50 mg in 0.6 mL solvent.

-

Relaxation Agent (CRITICAL): Add 3–5 mg of Chromium(III) acetylacetonate [Cr(acac)

] .-

Why: The quaternary carbons (C1, C2, C3, C4, C7) have very long spin-lattice relaxation times (

). Without Cr(acac)

-

Acquisition Parameters (Bruker Standard)

| Parameter | Value | Rationale |

| Pulse Program | zgig (Inverse Gated) | Decouples |

| Spectral Width | 240 ppm | Covers Carbonyl (~165) to TMS (0). |

| Relaxation Delay (D1) | 2.0 s (with Cr) / 10.0 s (without) | Cr(acac) |

| Scans (NS) | 1024 | Required to resolve low-intensity splitting on quaternary carbons. |

| Temperature | 298 K | Standard. |

Part 3: Structural Assignment Strategy

The following table details the predicted chemical shifts and coupling patterns. Note that exact ppm values vary by concentration, but the multiplicity and relative order are invariant.

Molecule Numbering:

-

C1: Ring Carbon attached to Ester

-

C2: Ring Carbon attached to Fluorine

-

C3: Ring Carbon attached to Bromine (ortho to F)

-

C4: Ring Carbon attached to Bromine (meta to F)

-

C5: Ring C-H (para to F)

-

C6: Ring C-H (meta to F)

-

C7: Carbonyl Carbon

-

C8: Methoxy Carbon

Assignment Table

| Carbon | Type | Predicted Shift ( | Multiplicity ( | Mechanistic Rationale |

| C7 | C=O | 163 – 165 ppm | Doublet ( | Ester carbonyl; slight coupling to F. |

| C2 | C-F | 155 – 160 ppm | Doublet ( | Deshielded by electronegative F; massive splitting. |

| C4 | C-Br | 130 – 134 ppm | Doublet ( | Deshielded by resonance, but shielded by Heavy Atom Effect. |

| C6 | C-H | 126 – 129 ppm | Doublet ( | Aromatic C-H; meta to F. |

| C5 | C-H | 128 – 130 ppm | Doublet ( | Aromatic C-H; para to F (coupling often negligible). |

| C1 | C-quat | 118 – 122 ppm | Doublet ( | Ortho to F (shielding) + Ipso to Ester. |

| C3 | C-Br | 115 – 120 ppm | Doublet ( | Most Shielded Aromatic C. Combined Ortho-F shielding + Br Heavy Atom Effect. |

| C8 | O-Me | 52 – 53 ppm | Singlet (or broad s) | Methoxy group; usually no resolved F coupling. |

Part 4: Validation & Troubleshooting

If the spectrum is ambiguous, use these self-validating workflows:

-

The

F-Decoupled-

Run a standard

C sequence but apply continuous wave (CW) decoupling on the -

Result: All doublets collapse into singlets. This confirms which splittings are due to Fluorine vs. impurities.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Use HSQC to distinguish C-H carbons (C5, C6) from quaternary carbons (C1, C2, C3, C4).

-

Result: Only C5, C6, and C8 will show cross-peaks to protons. C1, C2, C3, C4 will be silent.

-

-

Visualizing the Logic:

Caption: Decision tree for assigning poly-halogenated benzoate carbons based on J-coupling magnitude and HSQC data.

References

-

Caytan, E., et al. (2007). "Solvent signal suppression in quantitative 1H NMR using a paramagnetic relaxation agent." Magnetic Resonance in Chemistry.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Definitive text on C-F coupling constants).

-

Reich, H. J. (2023). "The Heavy Atom Effect on 13C Chemical Shifts." University of Wisconsin-Madison Chemistry.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for Cr(acac)3 usage).

Technical Guide: Mass Spectrometry Profiling of Methyl 3,4-dibromo-2-fluorobenzoate

Executive Summary

Methyl 3,4-dibromo-2-fluorobenzoate (CAS: 1807032-90-1) is a highly specialized halogenated intermediate used primarily in the synthesis of fluorinated bioactive scaffolds and pharmaceutical candidates.[1][2][3] Its structural complexity—featuring a mixed-halogen motif (two bromine atoms, one fluorine atom) on a benzoate core—presents unique challenges and opportunities in mass spectrometry (MS) analysis.

This guide provides a definitive technical framework for the identification, structural confirmation, and purity analysis of this compound. By synthesizing theoretical isotopic probability with empirical fragmentation logic, we establish a robust protocol for distinguishing this molecule from potential synthetic byproducts.

Physicochemical Context & Molecular Identity

Before initiating MS analysis, the analyst must ground the expected signals in the compound's exact isotopic composition. Unlike simple organic esters, the presence of multi-isotopic halogens creates a complex molecular ion cluster that serves as a primary identification fingerprint.

Table 1: Chemical Identity & Exact Mass Parameters

| Parameter | Specification |

| IUPAC Name | Methyl 3,4-dibromo-2-fluorobenzoate |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Monoisotopic Mass | 309.8640 Da (Calculated using ⁷⁹Br, ¹²C, ¹H, ¹⁹F, ¹⁶O) |

| Nominal Mass | 310 Da |

| Key Isotopes | Br: ⁷⁹Br (50.69%), ⁸¹Br (49.31%) F: ¹⁹F (100%) |

| LogP (Predicted) | ~3.2 (Lipophilic, suitable for GC-MS and RPLC-MS) |

Mass Spectrometry Fundamentals: The Isotopic Fingerprint

The most distinct feature of Methyl 3,4-dibromo-2-fluorobenzoate in any ionization mode (EI, ESI, or APCI) is the Dibromo Isotope Pattern .

Because bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, a molecule with two bromine atoms will not appear as a single peak.[3][4] It manifests as a 1:2:1 triplet separated by 2 mass units (Da).[3]

The M+ Cluster Logic

-

M (310): Contains ⁷⁹Br + ⁷⁹Br[3]

-

M+2 (312): Contains ⁷⁹Br + ⁸¹Br (and ⁸¹Br + ⁷⁹Br) — Statistically twice as likely

-

M+4 (314): Contains ⁸¹Br + ⁸¹Br

Note: The fluorine atom (¹⁹F) is monoisotopic and does not split the signal, simplifying the cluster analysis to just the bromine contribution.

Figure 1: Theoretical isotopic distribution for a dibromo-species. The 1:2:1 ratio at M, M+2, and M+4 is the primary validation check for the molecular ion.

Fragmentation Mechanisms (EI-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (70 eV), the molecule undergoes predictable fragmentation characteristic of methyl benzoates.

Primary Fragmentation Pathway

-

Molecular Ion (M⁺): The radical cation is formed at m/z 310/312/314.

-

α-Cleavage (Loss of Methoxy): The ester bond cleaves, expelling a neutral methoxy radical (•OCH₃, 31 Da). This yields the Acylium Ion (Benzoyl Cation) .

-

m/z: 279 / 281 / 283 (Retains Br₂ pattern).

-

-

Inductive Cleavage (Loss of CO): The acylium ion ejects carbon monoxide (CO, 28 Da) to form the Phenyl Cation .

-

m/z: 251 / 253 / 255 (Retains Br₂ pattern).

-

-

Halogen Abstraction: The highly unstable phenyl cation will sequentially lose bromine atoms.

-

Loss of Br•: Forms C₆H₂BrF⁺ (m/z ~172/174). Note: The pattern shifts to a 1:1 doublet as only one Br remains.

-

Loss of 2nd Br•: Forms C₆H₂F⁺ (m/z ~93).

-

Fragmentation Workflow Diagram

Figure 2: Electron Ionization (EI) fragmentation pathway. The transition from a 1:2:1 triplet (Br2) to a 1:1 doublet (Br1) is a critical diagnostic transition.

Experimental Protocol

To ensure reproducibility and minimize matrix interference, the following protocols are recommended.

Method A: GC-MS (Purity & Structural ID)

Best for: Routine purity checks, identification of synthetic byproducts.

-

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

-

Column: DB-5ms or HP-5ms UI (30m × 0.25mm × 0.25µm).

-

Inlet: Split mode (20:1), 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.

-

Scan Range: m/z 50 – 400.

Method B: LC-MS (Trace Analysis & Metabolism)

Best for: Biological matrices or if the compound is part of a polar mixture.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

-

Note: Esters are often difficult to protonate directly. Formation of sodium adducts [M+Na]⁺ or ammonium adducts [M+NH₄]⁺ is highly likely.

-

Target Ions (ESI+):

-

[M+H]⁺: 310.87 (Weak)

-

[M+Na]⁺: 332.85 (Stronger)

-

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 mins.

Data Interpretation & Validation Guide

When reviewing the spectra, use this checklist to validate the compound identity.

| Checkpoint | Observation | Scientific Validation |

| 1. Molecular Ion | Triplet at m/z 310, 312, 314 | Confirms presence of two bromine atoms . |

| 2. Base Peak Candidate | m/z 279/281/283 | Loss of -OCH₃ is the most favorable energetic pathway for methyl esters. |

| 3. Phenyl Ion | m/z 251/253/255 | Confirms the core aromatic structure (loss of carbonyl). |

| 4. Isomer Check | Retention Time | MS alone cannot distinguish 3,4-dibromo from 3,5-dibromo isomers. NMR is required for definitive positional assignment if regio-isomers are suspected. |

Common Pitfalls

-

Confusion with Free Acid: If the sample has degraded, you may see the free acid (3,4-dibromo-2-fluorobenzoic acid). This will shift the molecular ion by -14 Da (Loss of CH₂).

-

Debromination: In the GC inlet, dirty liners can cause thermal debromination. If you see significant peaks at m/z 232 (monobromo species) without a corresponding parent ion, replace the inlet liner.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Benzoate Esters. National Institute of Standards and Technology. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

- 1. 1807032-90-1 CAS Manufactory [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemguide.co.uk [chemguide.co.uk]

Reactivity Profile: Polyhalogenated Benzoic Acid Esters

This guide details the reactivity profile of polyhalogenated benzoic acid esters, focusing on their unique dual-electrophilic nature and applications in high-value synthesis.

Technical Guide for Synthetic Applications

Executive Summary

Polyhalogenated benzoic acid esters (e.g., methyl pentafluorobenzoate) represent a distinct class of electrophiles where the electron-withdrawing nature of the halogenated ring dramatically alters standard reactivity patterns. Unlike simple benzoates, these substrates possess two competing electrophilic sites: the carbonyl carbon (highly activated for acyl substitution) and the aromatic ring (highly activated for Nucleophilic Aromatic Substitution,

This guide provides a mechanistic breakdown of these competing pathways, establishing protocols for regioselective functionalization essential for drug discovery and materials science.

Electronic & Steric Landscape

The reactivity of these esters is governed by the cumulative inductive effect (-I) of the halogens.

-

Carbonyl Activation: The polyhalogenated ring acts as a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy of the carbonyl group. This makes the ester bond highly susceptible to hydrolysis and nucleophilic attack (aminolysis) compared to non-halogenated analogs.

-

Ring Activation (

): The ester group itself is an EWG. When combined with fluorine atoms, the ring becomes electron-deficient ( -

Regioselectivity Rules:

- Preference: Attack predominantly occurs at the para-position (C4) relative to the ester.

-

Causality: While the ortho-position (C2/C6) is inductively activated, it is sterically encumbered by the ester moiety and the ortho-fluorines. The para-position offers the optimal balance of electronic activation (via resonance stabilization of the Meisenheimer complex by the ester) and steric accessibility.

Reactivity Map: Methyl Pentafluorobenzoate

The following diagram illustrates the competing reactive sites and the dominant pathway for nucleophilic attack.

Figure 1: Reactivity landscape of methyl pentafluorobenzoate. The para-position is the thermodynamic and kinetic favorite for substitution.

Core Mechanism: Nucleophilic Aromatic Substitution ( )

The most valuable transformation for these substrates is the site-selective replacement of the para-fluorine atom. This reaction allows for the rapid construction of polysubstituted benzene cores found in pharmaceuticals (e.g., Sitagliptin intermediates).

Mechanism of Action

The reaction proceeds primarily through a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate.[1]

-

Addition: The nucleophile attacks C4, breaking ring aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ester carbonyl oxygen.

-

Elimination: The ring re-aromatizes by ejecting the fluoride ion (a good leaving group in this context due to the high C-F bond strength being offset by the formation of a strong H-F bond or metal fluoride salt).

Note: Recent computational studies suggest some

Experimental Protocol: Para-Amination of Methyl Pentafluorobenzoate

Objective: Synthesis of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate.

Materials:

-

Methyl pentafluorobenzoate (1.0 equiv)[2]

-

Primary amine (e.g., Benzylamine, 1.1 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl pentafluorobenzoate (226 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add

(276 mg, 2.0 mmol) followed by the dropwise addition of the amine (1.1 mmol).-

Checkpoint: The reaction is often exothermic. If scaling up (>5g), cool to 0°C during addition.

-

-

Reaction: Stir the mixture at 60°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. The starting material (

) will disappear, and a lower

-

-

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes).

Self-Validating Logic:

-

Regioselectivity Check: The product should show a symmetric

NMR splitting pattern (two signals: AA'BB' system) due to the symmetry of the para-substituted product. If ortho-substitution occurred, symmetry would be broken (four distinct signals).

Transition-Metal Catalyzed Cross-Coupling

While

Chemoselectivity Ranking

In polyhalogenated benzoates containing mixed halogens (e.g., Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate), the order of oxidative addition is:

However, for perfluorinated esters (no Br/I), specialized ligands can force C-F activation.

-

Site Selectivity: C-F activation typically occurs at the para-position due to the electron-withdrawing ester making the C4-F bond the most electron-deficient and thus most reactive toward electron-rich Pd(0) species. [2]

Comparison of Coupling Modes

| Reaction Type | Leaving Group | Catalyst System | Primary Selectivity |

| Suzuki-Miyaura | -Br / -Cl | C-Br site (Chemoselective) | |

| Suzuki ( | -F | Para-F (Electronic control) | |

| Sonogashira | -I / -Br | C-I/Br site |

Acyl Substitution: Hydrolysis & Stability

The electron-withdrawing fluorine atoms make the ester carbonyl highly electrophilic. This has two practical implications:

-

Accelerated Hydrolysis: Under basic conditions (

), hydrolysis to the benzoic acid is significantly faster than for non-fluorinated benzoates. -

"Activated Ester" Behavior: The corresponding phenyl esters (e.g., pentafluorophenyl benzoate) are used as active esters in peptide synthesis. However, for alkyl esters (methyl/ethyl), the primary concern is preventing unwanted hydrolysis during

reactions.

Data: Relative Hydrolysis Rates (Basic Conditions,

| Substrate | Relative Rate ( | Half-Life ( | Observation |

| Methyl Benzoate | 1.0 | ~15 min (microsomes) | Baseline stability |

| Methyl 4-fluorobenzoate | 2.5 | < 10 min | Inductive activation |

| Methyl Pentafluorobenzoate | > 50.0 | Rapid | Requires anhydrous conditions |

| Methyl 2,6-difluorobenzoate | 0.8 | Moderate | Ortho-steric shielding protects carbonyl |

Data synthesized from comparative hydrolytic stability studies.[3] [3]

Mechanistic Pathway Visualization

The following diagram details the molecular logic of the

Figure 2: Stepwise mechanism of

References

-

Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

-

Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. Available at: [Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. PubMed Central (PMC). Available at: [Link]

-

Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Available at: [Link]

Sources

The Dual Nature of Halogens: An In-depth Technical Guide to their Electronic Effects on Benzoate Rings

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of halogens onto a benzoate ring is a cornerstone of modern medicinal chemistry and materials science. Far from being simple, bulky substituents, halogens exert a complex and often counterintuitive blend of electronic effects that profoundly modulate molecular properties. This guide provides a deep dive into the dual electronic nature of halogens—their potent, distance-dependent inductive electron withdrawal and their subtler, position-dependent resonance electron donation. We will dissect how this electronic tug-of-war influences the acidity of benzoic acids, dictates the regioselectivity of further chemical modifications, and can be harnessed to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document moves beyond a superficial overview to provide field-proven insights, quantitative data, and actionable experimental protocols for the discerning researcher.

The Halogen Conundrum: A Tale of Two Effects

At the heart of understanding the influence of halogens on a benzoate ring lies the appreciation of two competing electronic phenomena: the inductive effect (-I) and the resonance effect (+R or +M).[1]

-

The Inductive Effect (-I): Halogens are significantly more electronegative than carbon.[2] This intrinsic property leads to a powerful, through-sigma-bond withdrawal of electron density from the aromatic ring.[2][3] This effect is strongest at the carbon atom directly attached to the halogen and diminishes with increasing distance.[4][5][6] The order of inductive withdrawal among the common halogens follows their electronegativity: F > Cl > Br > I.[2]

-

The Resonance (or Mesomeric) Effect (+R/+M): Despite their electronegativity, halogens possess lone pairs of electrons in p-orbitals that can overlap with the π-system of the benzoate ring.[7][3][8] This delocalization of electron density into the ring is a resonance-donating effect.[2][3][8] This donation primarily increases electron density at the ortho and para positions relative to the halogen substituent.[8][9]

Crucially, for halogens, the inductive effect is generally stronger and outweighs the resonance effect in terms of overall ring electron density.[3][10] This makes the halogenated benzoate ring, as a whole, electron-deficient and thus "deactivated" towards electrophilic aromatic substitution compared to unsubstituted benzene.[3] However, the resonance effect, though weaker, is the deciding factor for the regioselectivity of such reactions, directing incoming electrophiles to the ortho and para positions where electron density is comparatively higher than the meta position.[3][8][11]

Caption: Duality of Halogen Electronic Effects on a Benzoate Ring.

Quantifying the Impact: Acidity of Halogenated Benzoic Acids

The acidity of a substituted benzoic acid, quantified by its pKa value, serves as a precise and sensitive probe of the electronic effects of the substituent. An electron-withdrawing group (EWG) stabilizes the resulting carboxylate anion through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa) of the parent acid.[5][6][12] Conversely, an electron-donating group (EDG) destabilizes the anion and decreases acidity.[12]

Given the dominant electron-withdrawing inductive effect of halogens, it is expected that halogenated benzoic acids will be more acidic than benzoic acid itself (pKa ≈ 4.20).[13] This holds true, and the magnitude of this effect is dependent on both the nature of the halogen and its position on the ring.

| Substituent | Position | pKa | Hammett Constant (σ) | Primary Electronic Effect |

| H | - | 4.20 | 0.00 | Reference |

| F | para | 4.14 | +0.06 | Weak -I, Weak +R |

| Cl | para | 3.98 | +0.23 | Strong -I, Weak +R |

| Br | para | 3.97 | +0.23 | Strong -I, Weak +R |

| I | para | 3.93 | +0.28 | Strong -I, Weak +R |

| F | meta | 3.87 | +0.34 | Strong -I |

| Cl | meta | 3.83 | +0.37 | Strong -I |

| Br | meta | 3.81 | +0.39 | Strong -I |

| I | meta | 3.86 | +0.35 | Strong -I |

| F | ortho | 3.27 | - | Ortho Effect |

| Cl | ortho | 2.94 | - | Ortho Effect |

| Br | ortho | 2.85 | - | Ortho Effect |

| I | ortho | 2.86 | - | Ortho Effect |

Note: pKa and Hammett constant values are representative and may vary slightly depending on the experimental conditions. Hammett constants are typically not applied to ortho substituents due to steric effects.

Key Insights from the Data:

-

Meta vs. Para Substitution: For all halogens, the meta-substituted isomer is more acidic than the para-substituted isomer.[12] This is a direct consequence of the interplay between the inductive and resonance effects. At the meta position, only the strong electron-withdrawing inductive effect operates, effectively stabilizing the carboxylate anion.[12] At the para position, the inductive effect is still present, but it is partially counteracted by the electron-donating resonance effect, leading to a lesser degree of anion stabilization and thus lower acidity compared to the meta isomer.[12]

-

The Curious Case of Fluorine: While fluorine is the most electronegative halogen and exerts the strongest inductive effect, p-fluorobenzoic acid is the least acidic of the para-halobenzoic acids.[14] This is attributed to fluorine's +R effect being stronger than that of the other halogens due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[14]

-

The Ortho Effect: A significant and anomalous increase in acidity is observed for all ortho-halogenated benzoic acids.[6][15] This phenomenon, known as the "ortho effect," is not solely explained by electronic factors. It is believed to be a combination of steric and electronic contributions. The ortho substituent can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring.[14] This disruption of coplanarity increases the acidity.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol provides a robust method for empirically determining the acid dissociation constant (pKa) of a halogenated benzoic acid.

Objective: To measure the pKa of a given halogenated benzoic acid in a mixed solvent system.

Materials:

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL beaker or titration vessel

-

25 mL burette

-

Halogenated benzoic acid sample (approx. 0.01 M solution)

-

Standardized 0.05 M NaOH solution in 70:30 ethanol-water

-

70:30 (v/v) ethanol-water solvent mixture

-

pH 4.00 and 7.00 buffer solutions for calibration

Procedure:

-

Calibration: Calibrate the pH meter using the standard pH 4.00 and 7.00 buffers according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a quantity of the halogenated benzoic acid to prepare a ~0.01 M solution in a 70:30 ethanol-water mixture. For example, dissolve approximately 0.07 g of p-chlorobenzoic acid in 50 mL of the solvent mixture.

-

Titration Setup: Place the beaker with the acid solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Equivalence Point: Continue the titration, reducing the increment size as you approach the equivalence point (the region of most rapid pH change). Continue adding titrant until the pH has stabilized well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (Veq), which is the midpoint of the steep part of the curve. A first derivative plot (ΔpH/ΔV vs. V) can be used for a more accurate determination.

-

The volume at the half-equivalence point is Veq/2.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Implications for Drug Design and Development

The electronic modulation of a benzoate ring by halogens is a powerful tool in medicinal chemistry.[16][17]

-

Modulating Acidity (pKa): The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. By strategically placing halogens on a benzoate-containing drug, its acidity can be fine-tuned to optimize its ionization state at physiological pH, thereby improving its solubility, membrane permeability, and target engagement.

-

Halogen Bonding: Beyond classical electronic effects, heavier halogens (Cl, Br, I) can act as halogen bond donors.[18] A halogen bond is a non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[19] This interaction can significantly enhance binding affinity and selectivity for a biological target.[19] The strength of the halogen bond increases with the polarizability of the halogen: I > Br > Cl.

-

Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug.[16]

-

Synthetic Handles: Halogenated benzoates are versatile synthetic intermediates.[16] They readily participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck), allowing for the late-stage functionalization of complex molecules.[17]

Conclusion

The electronic effects of halogens on benzoate rings are a fascinating interplay of inductive withdrawal and resonance donation. This duality provides a sophisticated toolkit for the modern scientist. A thorough understanding of these principles, quantified through methods like pKa determination, allows for the rational design of molecules with tailored properties. From enhancing the acidity of a lead compound to improve its solubility, to introducing a bromine atom to engage in a critical halogen bond within a target's active site, the strategic use of halogens is, and will continue to be, a key enabler of innovation in drug discovery and materials science.

References

-

Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. Retrieved from [Link]

-

16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

16.4 Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax. Retrieved from [Link]

-

Inductive and Resonance (Mesomeric) Effects. (2024, February 15). Chemistry Steps. Retrieved from [Link]

-

The basicities of ortho-substituted benzoic acids. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Structural and Computational Investigation of Halogen Bonding Effects on Spectroscopic Properties within a Series of Halogenated Uranyl Benzoates. (2020, January 3). Figshare. Retrieved from [Link]

-

Effect of substituents on acidity of benzoic acids. (2025, December 1). Filo. Retrieved from [Link]

-

What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017, April 12). Quora. Retrieved from [Link]

-

Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025, August 22). PMC. Retrieved from [Link]

-

The Influence of Halogens on the Electronic System of Biologically Important Ligands: Spectroscopic Study of Halogenobenzoic Acids, Halogenobenzoates and 5-Halogenouracils. (2025, August 7). ResearchGate. Retrieved from [Link]

-

20.4 Substituent Effects on Acidity. (2023, September 20). OpenStax. Retrieved from [Link]

-

Hammett plot of para-substituted benzoate C-metalated aryl-Co(iii) enolate complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Retrieved from [Link]

-

Inductive Effect vs Resonance Effect: Key Differences & Table. (n.d.). Vedantu. Retrieved from [Link]

-

Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining. (n.d.). ACS Publications. Retrieved from [Link]

-

Effect of halogen substitution on the electronic and optical behavior of C16H10X2O2 (X = F, cl, Br and I) organic semiconductors. (2025, July 17). PMC. Retrieved from [Link]

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). Retrieved from [Link]

-

20.4: Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. (2016, May 15). Retrieved from [Link]

-

Are halogens considered as electron withdrawing group? (2016, January 30). Quora. Retrieved from [Link]

-

Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. (n.d.). Asian Journal of Physics. Retrieved from [Link]

-

Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2025, October 18). ResearchGate. Retrieved from [Link]

-

Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. (2024, May 15). Journal of Chemical Education. Retrieved from [Link]

-

Hammett equation. (n.d.). chemeurope.com. Retrieved from [Link]

-

Effect of Halogens on Benzene Ring. (n.d.). Aakash Institute. Retrieved from [Link]

-

Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]

-

Halogen bonding for rational drug design and new drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. (2023, November 10). MDPI. Retrieved from [Link]

- Process for the preparation of halogenated benzoic acids. (n.d.). Google Patents.

-

Why are halogens ortho- para- directors? (2018, March 5). Master Organic Chemistry. Retrieved from [Link]

-

Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017, August 30). Quora. Retrieved from [Link]

-

(PDF) Effect of halogen substitution on the electronic and optical behavior of C16H10X2O2 (X = F, cl, Br and I) organic semiconductors. (2025, July 14). ResearchGate. Retrieved from [Link]

-

Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. (2021, October 14). MDPI. Retrieved from [Link]

-

The Halogen Bond. (n.d.). PMC. Retrieved from [Link]

-

Benzothienoiodolium Cations Doubly Bonded to Anions via Halogen-Chalcogen and Halogen-Hydrogen Supramolecular Synthons. (n.d.). ResearchGate. Retrieved from [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012, November 12). ACS Publications. Retrieved from [Link]

-

Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. (n.d.). ACS Publications. Retrieved from [Link]

-

C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025, June 3). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). PMC. Retrieved from [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Retrieved from [Link]

Sources

- 1. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 13. quora.com [quora.com]

- 14. quora.com [quora.com]

- 15. quora.com [quora.com]

- 16. nbinno.com [nbinno.com]

- 17. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

"using Methyl 3,4-dibromo-2-fluorobenzoate in cross-coupling reactions"

An In-Depth Guide to the Strategic Use of Methyl 3,4-dibromo-2-fluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Authored by: Senior Application Scientist

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount for the advancement of pharmaceuticals, agrochemicals, and materials science.[1] Methyl 3,4-dibromo-2-fluorobenzoate emerges as a highly valuable and versatile building block, strategically substituted to allow for selective, sequential functionalization. Its di-bromo substitution pattern, modulated by the electronic influence of ortho-fluorine and a methyl ester group, presents a unique platform for creating diverse and highly functionalized aromatic compounds through transition metal-catalyzed cross-coupling reactions.[2]

This guide provides a comprehensive overview of the reactivity of Methyl 3,4-dibromo-2-fluorobenzoate and detailed protocols for its application in three cornerstone cross-coupling transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this reagent's full synthetic potential.

Understanding the Reagent: Principles of Regioselective Reactivity

The synthetic utility of polyhalogenated arenes hinges on the ability to control the site of reaction.[3] For Methyl 3,4-dibromo-2-fluorobenzoate, the regiochemical outcome of a mono-coupling reaction is governed by the interplay of steric and electronic effects influencing the oxidative addition step of the catalytic cycle.[4][5]

-

Steric Hindrance: The bromine atom at the C3 position is flanked by the C4-bromine and the C2-fluorine, making it significantly more sterically encumbered than the bromine at the C4 position. Palladium catalysts, particularly those bearing bulky phosphine ligands, will preferentially approach and react at the less hindered C4 position.[6]

-

Electronic Effects: Both the fluorine atom and the methyl ester group are electron-withdrawing, which generally increases the electrophilicity of the carbon-halogen bonds and facilitates oxidative addition. While these effects influence the overall reactivity of the molecule, the steric difference between the C3 and C4 positions is typically the dominant factor in determining the site of the initial cross-coupling reaction.[2][4]

Therefore, under kinetically controlled conditions with an appropriate catalyst system, selective mono-functionalization at the C4-position is the anticipated and observed outcome. This inherent selectivity allows for a two-step, sequential coupling strategy, installing different functionalities at the C4 and C3 positions.

Caption: Logical flow for predicting regioselectivity.

Core Application 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds.[7][8] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice reaction for derivatizing Methyl 3,4-dibromo-2-fluorobenzoate.[9]

General Protocol for Selective Mono-Arylation at C4

This protocol is designed to achieve high selectivity for the coupling of an arylboronic acid at the C4 position.

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3,4-dibromo-2-fluorobenzoate (1.0 mmol, 1.0 equiv).

-

Add the desired Arylboronic Acid (1.1-1.2 mmol, 1.1-1.2 equiv).

-

Add the Palladium Catalyst (see Table 1 for examples) and Ligand (if not using a pre-catalyst).

-

Add the Base (see Table 1 for examples).

-

Add the degassed Solvent(s). The reaction mixture should be thoroughly degassed by purging with an inert gas for 15-20 minutes.[10]

Reaction Execution:

-

Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[7]

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Target Coupling |

| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | Electron-rich/neutral arylboronic acids |

| Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | General purpose, good for many substrates |

| [Pd(allyl)Cl]₂ (1%) | cataCXium A (2.5%) | Cs₂CO₃ (2.0) | t-BuOH/H₂O (10:1) | 85 | Sterically hindered arylboronic acids |

| Pd(PPh₃)₄ (3%) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | Classical conditions, less active |

Note: Catalyst and ligand selection is crucial and may require optimization for specific substrates. Air- and moisture-stable pre-catalysts are often preferred for reproducibility.[11]

Core Application 2: Sonogashira C-C Alkynylation

The Sonogashira coupling provides a powerful means to install alkyne functionalities, which are precursors to many complex structures and functional materials.[12][13] The reaction couples a terminal alkyne with an aryl halide, typically using a dual catalyst system of palladium and copper(I).[14]

General Protocol for Selective Mono-Alkynylation at C4

Reaction Setup:

-

To a Schlenk flask under an inert atmosphere, add Methyl 3,4-dibromo-2-fluorobenzoate (1.0 mmol, 1.0 equiv), a Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a Copper(I) Co-catalyst (e.g., CuI, 1-2 mol%).

-

Add a degassed solvent such as THF or DMF (5 mL).

-

Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

-

Add the Terminal Alkyne (1.1-1.3 mmol, 1.1-1.3 equiv) dropwise via syringe.

Reaction Execution:

-

Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.

-

Monitor progress by TLC until the starting aryl halide is consumed.

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the organic solution with saturated aqueous NH₄Cl solution, then with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product via flash column chromatography.

Core Application 3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[15][16] This reaction is critical for the synthesis of countless pharmaceutical compounds. The choice of a bulky, electron-rich phosphine ligand is essential for achieving high yields.[17]

General Protocol for Selective Mono-Amination at C4

Reaction Setup:

-

In a glovebox or under a strictly inert atmosphere, add a Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized Ligand (e.g., XPhos, RuPhos, BrettPhos, 2-4 mol%) to a Schlenk tube.

-

Add the Base (e.g., NaOtBu or LiHMDS, 1.2-1.4 equiv).

-